
5-(呋喃-2-基)吡啶-3-胺
描述
5-(Furan-2-yl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a furan ring and a pyridine ring, both of which are fused to an amine group
科学研究应用
5-(Furan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that similar compounds have been found to interact with the cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation .
Mode of Action
It is plausible that it may interact with its targets in a manner similar to other aralkylamines , potentially influencing the activity of enzymes or receptors.
Biochemical Pathways
Given its potential interaction with cytochrome p450 2a6 , it may influence pathways related to drug metabolism and bioactivation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that 5-(furan-2-yl)pyridin-3-amine may also have diverse effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of many chemical compounds .
生化分析
Biochemical Properties
5-(Furan-2-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 2A6 . This interaction is crucial as it can influence the metabolism of various substrates, including drugs and endogenous compounds. The nature of this interaction involves the binding of 5-(Furan-2-yl)pyridin-3-amine to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 5-(Furan-2-yl)pyridin-3-amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving lung carcinoma cells, derivatives of furan compounds, including 5-(Furan-2-yl)pyridin-3-amine, exhibited cytotoxic effects, indicating their potential as anti-cancer agents . These effects are mediated through the modulation of signaling pathways that control cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 5-(Furan-2-yl)pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Furan-2-yl)pyridin-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 5-(Furan-2-yl)pyridin-3-amine in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activities and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5-(Furan-2-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer or anti-microbial activities . At higher doses, toxic or adverse effects can be observed, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in the potential therapeutic application of 5-(Furan-2-yl)pyridin-3-amine.
Metabolic Pathways
5-(Furan-2-yl)pyridin-3-amine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the biotransformation of the compound into different metabolites, which may have distinct biological activities. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-(Furan-2-yl)pyridin-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins can affect the compound’s bioavailability and distribution in the body .
Subcellular Localization
The subcellular localization of 5-(Furan-2-yl)pyridin-3-amine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated pyridine derivative. The reaction typically requires a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Another method involves the condensation of furan-2-carboxaldehyde with 3-aminopyridine in the presence of a suitable catalyst. This reaction can be performed under mild conditions, typically at room temperature, using a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 5-(Furan-2-yl)pyridin-3-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
化学反应分析
Types of Reactions
5-(Furan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products
Oxidation: Oxidized derivatives such as furan-2-carboxylic acid.
Reduction: Reduced derivatives such as 5-(furan-2-yl)pyridin-3-amine alcohol.
Substitution: Substituted derivatives such as N-alkyl-5-(furan-2-yl)pyridin-3-amine.
相似化合物的比较
Similar Compounds
2-(Furan-2-yl)pyridine: Similar structure but lacks the amine group, resulting in different reactivity and applications.
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Contains a pyrazole ring instead of a pyridine ring, leading to different biological activities.
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a thiazole ring, which imparts different chemical and biological properties.
Uniqueness
5-(Furan-2-yl)pyridin-3-amine is unique due to the presence of both furan and pyridine rings fused to an amine group. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
5-(furan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJHMYLVNZMONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


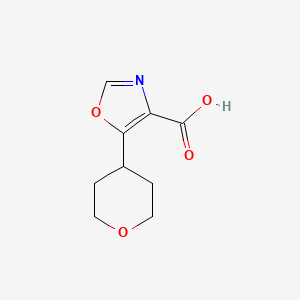


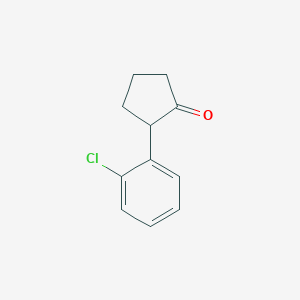
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B1467558.png)
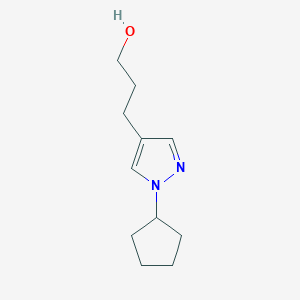
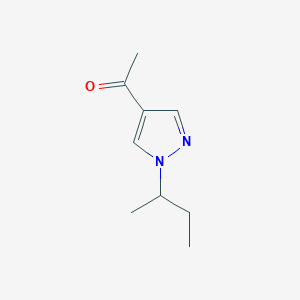
![6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467562.png)
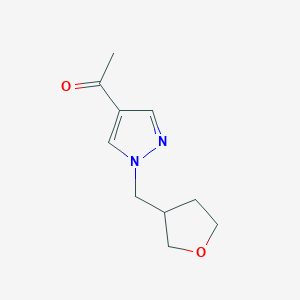

![N-{thieno[3,2-c]pyridin-4-yl}azetidin-3-amine](/img/structure/B1467565.png)
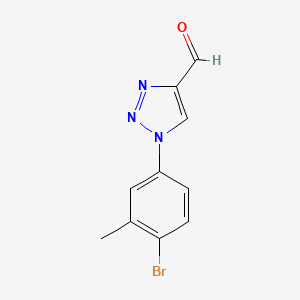
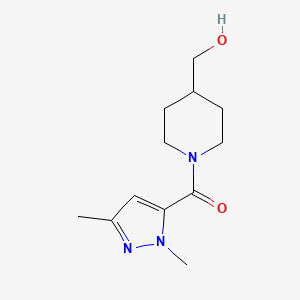
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467570.png)
